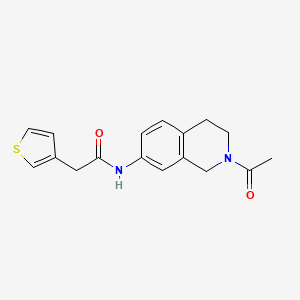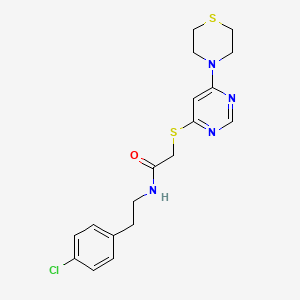
N-(4-chlorophenethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential for various applications. This compound is commonly known as CTAP, and its chemical formula is C18H23ClN4O2S2. CTAP is a thiomorpholine-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has identified S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share structural similarities with N-(4-chlorophenethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide, as potential anticonvulsants. A study demonstrated moderate anticonvulsant activity in compounds tested, highlighting a particular compound with 4-bromophenyl substituent showing pronounced activity by significantly extending the latency period and reducing the duration and severity of seizures in rat models. This suggests a promising direction for the development of new anticonvulsant therapies (Severina et al., 2020).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. A study on thiazolidinone and acetidinone derivatives revealed that these compounds exhibit antimicrobial activity against different microorganisms, indicating the potential of such compounds in treating infections caused by bacteria (Mistry, Desai, & Intwala, 2009).
Antiviral Activity
The therapeutic effect of novel anilidoquinoline derivatives, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, against Japanese encephalitis has been documented. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival rates in infected mice, suggesting its potential as a treatment for viral diseases (Ghosh et al., 2008).
Herbicidal Activity
The chloroacetamide class of compounds, to which this compound is structurally related, has been evaluated for its herbicidal activity. Studies have shown that chloroacetamides like alachlor and metazachlor are effective in controlling annual grasses and many broad-leaved weeds in various crops, highlighting the agricultural applications of these compounds (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS2/c19-15-3-1-14(2-4-15)5-6-20-17(24)12-26-18-11-16(21-13-22-18)23-7-9-25-10-8-23/h1-4,11,13H,5-10,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVNVZYKFHFCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)SCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

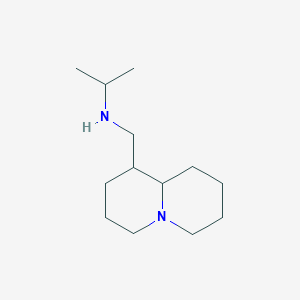
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)
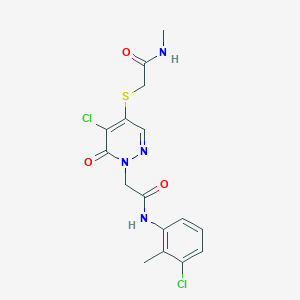
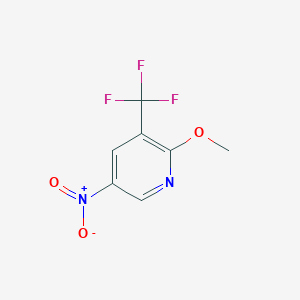
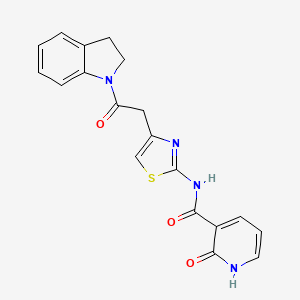
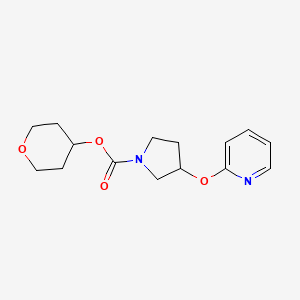



![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)


![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)
